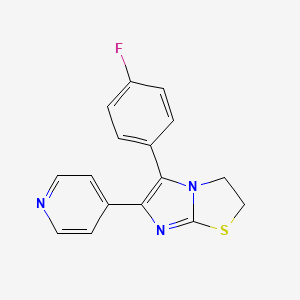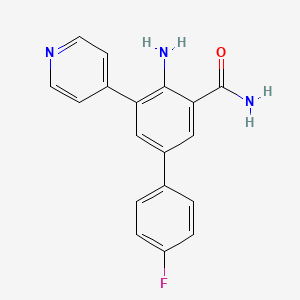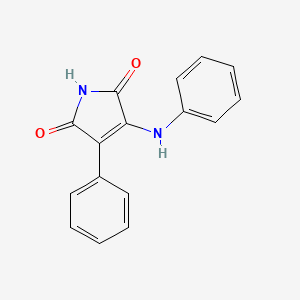
Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKF-86055 is a small molecule inhibitor known for its role in regulating pancreatic endocrine development. It specifically inhibits Alk5, leading to an upregulation of pancreatic and duodenal homeobox 1 (Pdx1) expression . This compound has been identified as a significant modulator in the development and function of pancreatic β-cells .
Preparation Methods
The synthetic routes and reaction conditions for SKF-86055 are not widely documented in public literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, but detailed protocols are proprietary and not publicly available.
Chemical Reactions Analysis
SKF-86055 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SKF-86055 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Alk5 and its effects on various biochemical pathways.
Biology: It is used to investigate the role of Alk5 in pancreatic endocrine development and β-cell function.
Medicine: It has potential therapeutic applications in the treatment of diabetes by enhancing β-cell function and increasing insulin production.
Mechanism of Action
SKF-86055 exerts its effects by inhibiting Alk5, a receptor involved in the transforming growth factor-beta (TGF-β) signaling pathway . This inhibition leads to an upregulation of Pdx1 expression, which is crucial for the development and function of pancreatic β-cells . The molecular targets and pathways involved include the TGF-β signaling pathway and the regulation of Pdx1 expression .
Comparison with Similar Compounds
SKF-86055 is unique in its specific inhibition of Alk5 and its subsequent effects on Pdx1 expression. Similar compounds include:
2′,3′-O-isopropylideneadenosine: An adenosine receptor agonist that increases β-cell replication.
Valproic acid: Known to increase pancreatic endoderm formation.
HC toxin: Enhances β-cell function in primary mouse and human islets.
These compounds share some similarities in their effects on pancreatic β-cells but differ in their specific mechanisms of action and molecular targets.
Properties
CAS No. |
72873-75-7 |
|---|---|
Molecular Formula |
C16H12FN3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C16H12FN3S/c17-13-3-1-12(2-4-13)15-14(11-5-7-18-8-6-11)19-16-20(15)9-10-21-16/h1-8H,9-10H2 |
InChI Key |
GLHFDXWSDZWRNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(benzyloxy)phenyl)-3-(3-(1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl)phenyl)urea](/img/structure/B10755496.png)
![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)thiophen-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10755501.png)

![4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)-1h-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755529.png)
![6-[4-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine;hydrochloride](/img/structure/B10755534.png)
![N-(4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}phenyl)methanesulfonamide](/img/structure/B10755535.png)
![4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755544.png)
![4-[1-(4-Aminomethyl-phenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-furazan-3-ylamine](/img/structure/B10755552.png)
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(1-methylpiperidin-4-yl)methoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide](/img/structure/B10755555.png)

![4-(3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755571.png)
![N-[6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755575.png)
![N-[6-(4-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755576.png)
